N'-benzyl-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide
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Description
“N-benzyl-N’-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It is primarily used for research purposes.
Synthesis Analysis
Pyrazole derivatives, such as “N-benzyl-N’-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide”, have been synthesized by many scientists around the globe . The synthesis methods and biological activity of pyrazole derivatives have been extensively studied .
Molecular Structure Analysis
The molecular formula of “N-benzyl-N’-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide” is C20H17ClN4O2S, and its molecular weight is 412.89. More detailed information about its molecular structure can be found in various scientific publications .
Chemical Reactions Analysis
The chemical reactions involving “N-benzyl-N’-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide” are complex and can be found in various scientific studies . For example, it has been used in the synthesis of new fluorescent probes for the localization and function of the peripheral benzodiazepine receptor .
Scientific Research Applications
Design and Synthesis of Analogous Compounds
One study involved the design and synthesis of analogous compounds, focusing on their potential as antibacterial agents. For example, novel analogs of pyrazole derivatives were synthesized and showed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds were also assessed for cytotoxic activity, indicating their antibacterial activity at non-cytotoxic concentrations (Palkar et al., 2017).
Molecular Interactions and Structural Analysis
Another aspect of research involves understanding the molecular interactions of similar compounds with biological receptors. For instance, a study on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide explored its interaction with the CB1 cannabinoid receptor, providing insights into its conformational behavior and potential for receptor binding (Shim et al., 2002).
Catalyst-Free Synthesis
Research on the synthesis of novel compounds also includes developing efficient methods. A study demonstrated the catalyst-free synthesis of N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives via 1,3-dipolar cycloaddition, showcasing a rapid and mild approach to creating new chemical entities (Liu et al., 2014).
Antimicrobial and Antitubercular Activities
Several studies have explored the antimicrobial and antitubercular activities of related compounds. For example, new N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives were synthesized and displayed significant activity against Mycobacterium tuberculosis, with some compounds showing no toxicity against normal cell lines, highlighting their potential in drug development (Nayak et al., 2016).
Structural Characterization and Analysis
Structural characterization and analysis are crucial in understanding the properties of such compounds. A study on the synthesis, spectral characterization, and X-ray crystal structure of a pyrazole derivative provided detailed insights into its molecular and crystal structure, contributing to the understanding of its chemical behavior (Kumara et al., 2018).
Properties
IUPAC Name |
N-benzyl-N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O2S/c21-14-6-8-15(9-7-14)25-18(16-11-28-12-17(16)24-25)23-20(27)19(26)22-10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLDBNHLMLTGHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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